N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and an isopropoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-isopropoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methoxyaniline is dissolved in a suitable solvent like dichloromethane, and 4-isopropoxybenzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide
- N-(5-Amino-2-methoxyphenyl)-4-chloro-2-hydroxybenzamide
- N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide
Comparison:
- N-(5-Amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide: This compound has a chloro and fluoro substituent, which may enhance its biological activity and specificity compared to the isopropoxy derivative.
- N-(5-Amino-2-methoxyphenyl)-4-chloro-2-hydroxybenzamide: The presence of a hydroxy group may increase the compound’s solubility and reactivity.
- N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide: This compound has a simpler structure with a methoxyacetamide group, which may affect its pharmacokinetic properties and biological activity.
N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-14-7-4-12(5-8-14)17(20)19-15-10-13(18)6-9-16(15)21-3/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQXCWVQLVJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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